Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamabufotalin involves several steps. One method includes the selective dehydration of gamabufotalin with hydrochloric acid in methanol to form a 14-ene intermediate. This intermediate can then undergo addition reactions, such as with hypobromous acid, to form a bromohydrin. Treatment of this bromohydrin with pyridine yields 11α-hydroxyresibufogenin .
Industrial Production Methods
Industrial production methods for bufadienolides like gamabufotalin typically involve extraction from natural sources, such as the parotoid gland secretions of toads. The extracted compounds are then purified through a series of chemical treatments and purification processes .
Chemical Reactions Analysis
Types of Reactions
Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the steroid structure.
Substitution: Substitution reactions can replace specific functional groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, methanol, hypobromous acid, and pyridine. These reagents facilitate the formation of intermediates and final products through controlled reaction conditions .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of gamabufotalin, such as 11α-hydroxyresibufogenin .
Scientific Research Applications
Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)- has several scientific research applications:
Mechanism of Action
The mechanism of action of gamabufotalin involves inducing apoptosis in cancer cells. It promotes Bax-dependent intrinsic apoptosis pathways, leading to the translocation of Bax to the mitochondria and the release of cytochrome C into the cytoplasm. This process ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to gamabufotalin include:
Bufarenogin: Another bufadienolide with anti-tumor activity.
Resibufogenin: A hydroxylated derivative of gamabufotalin.
Bufalin: A bufadienolide with similar biological activities.
Uniqueness
What sets gamabufotalin apart from these similar compounds is its specific hydroxylation pattern and its unique mechanism of inducing apoptosis through Bax-dependent pathways. This makes it a valuable compound for targeted cancer therapies .
Properties
IUPAC Name |
5-(3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLOAVOGWSPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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